molecular formula C20H17F6N3OS B11078862 N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide

Cat. No.: B11078862
M. Wt: 461.4 g/mol
InChI Key: UNBMZLCMXPXPQS-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanyl group, a benzothiazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the hexafluoropropanyl intermediate. This intermediate is then reacted with 6-methyl-1,3-benzothiazole-2-amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropanyl group enhances the compound’s binding affinity and selectivity, while the benzothiazole ring contributes to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.

    Hexafluoroisopropanol: Another fluorinated alcohol with distinct applications in organic synthesis.

    Trifluoromethylbenzothiazole: Shares the benzothiazole ring but lacks the hexafluoropropanyl group.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-propanyl}-3-phenylpropanamide is unique due to its combination of a hexafluoropropanyl group and a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17F6N3OS

Molecular Weight

461.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C20H17F6N3OS/c1-12-7-9-14-15(11-12)31-17(27-14)29-18(19(21,22)23,20(24,25)26)28-16(30)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,27,29)(H,28,30)

InChI Key

UNBMZLCMXPXPQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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